N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-5-8-16(11-13(12)2)23-20(25)18-14(3)22-21(26)24-19(18)15-6-9-17(27-4)10-7-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYJAOZGUKKDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing findings from various studies.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- CAS Number : 941944-32-7
Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The specific compound of interest has shown promising results in inhibiting bacterial growth:
-
Antibacterial Activity :
- A study indicated that compounds with similar pyrimidine structures exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 6.25 µg/mL .
- Another investigation highlighted that modifications on the phenyl rings of pyrimidines could enhance their antibacterial potency .
- Antifungal Activity :
Anticancer Activity
Research has also pointed towards the anticancer potential of pyrimidine derivatives:
- A study on structurally similar compounds indicated that they could inhibit cancer cell proliferation in vitro, particularly against human cervical cancer (HeLa) cells. The mechanism often involves the disruption of cellular processes essential for tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances antifungal and antibacterial activity |
| Dimethyl groups | Increases lipophilicity and cellular uptake |
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and what purification methods ensure high yields?
- Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction using substituted aldehydes, β-keto esters, and urea derivatives. Key steps include:
- Reagents : Use DMF or DMSO as solvents, HATU or EDCI as coupling agents, and DIEA as a base for carboxamide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC and HRMS .
Q. How should researchers validate the structural identity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- 1H/13C NMR : Key signals include the tetrahydropyrimidine NH proton (δ 8.5–9.5 ppm) and methoxy group (δ 3.7–3.9 ppm). Aromatic protons appear as multiplet clusters (δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error. For example, a related analog (C21H23N3O3) showed m/z 378.1817 .
- X-ray Crystallography : Use SHELX or ORTEP-3 for crystal structure refinement. Polymorphism analysis (e.g., para-fluoro analogs) requires DSC and powder XRD .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound, particularly as a kinase or receptor antagonist?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into FFAR2/3 (Free Fatty Acid Receptors) or EGFR pockets. Key interactions include H-bonding with the carboxamide group and hydrophobic contacts with methyl/methoxy substituents .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions (e.g., tetrahydropyrimidine ring) .
Q. How can researchers resolve contradictory data on biological activity arising from structural analogs with minor substituent changes?
- Methodological Answer :
- SAR Analysis : Compare analogs with varying substituents (e.g., 3,4-dimethylphenyl vs. 4-propoxyphenyl). For example, replacing methoxy with ethoxy groups reduced FFAR3 antagonism by 40% .
- Kinetic Assays : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd). Conflicting IC50 values may stem from assay conditions (e.g., cAMP vs. calcium signaling) .
Q. What experimental approaches are recommended for studying conformational polymorphism in this compound?
- Methodological Answer :
- Single-Crystal XRD : Identify polymorphs (e.g., ester moiety conformers) using SHELXL. For para-fluoro analogs, two polymorphs showed ΔG = 1.2 kcal/mol .
- Thermal Analysis : DSC scans reveal melting points and phase transitions. Polymorphs often exhibit distinct endothermic peaks (e.g., 180°C vs. 185°C) .
Critical Analysis of Evidence
- Contradictions : and highlight divergent biological outcomes for analogs with minor substituent changes (e.g., methoxy vs. ethoxy groups). Resolve via dose-response assays .
- Limitations : Structural data ( ) are limited to aryl-substituted analogs; extrapolate cautiously to the 3,4-dimethylphenyl variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
